2-Amino-1-methylpyrimidin-4(1H)-one

Tautomerism Matrix isolation IR spectroscopy Nucleobase analog structural chemistry

2-Amino-1-methylpyrimidin-4(1H)-one (CAS 2080-17-3), systematically named 1-methylisocytosine, is a C₅H₇N₃O heterocyclic pyrimidinone (MW 125.13 g/mol, exact mass 125.059, XLogP3 −1.1, TPSA 58.7 Ų) in which the amino group resides at position 2 and the keto group at position 4 of the pyrimidine ring. This regiochemistry distinguishes it fundamentally from the canonical nucleobase cytosine (4-amino-2-pyrimidinone) and its N1-methyl congener 1-methylcytosine (CAS 1122-47-0), which carry the amino and keto substituents at swapped positions.

Molecular Formula C5H7N3O
Molecular Weight 125.13
CAS No. 2080-17-3
Cat. No. B1653974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-methylpyrimidin-4(1H)-one
CAS2080-17-3
Molecular FormulaC5H7N3O
Molecular Weight125.13
Structural Identifiers
SMILESCN1C=CC(=O)N=C1N
InChIInChI=1S/C5H7N3O/c1-8-3-2-4(9)7-5(8)6/h2-3H,1H3,(H2,6,7,9)
InChIKeyNINMLCLBRADCOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-methylpyrimidin-4(1H)-one (CAS 2080-17-3): Core Physicochemical Identity and Structural Classification for Procurement Decisions


2-Amino-1-methylpyrimidin-4(1H)-one (CAS 2080-17-3), systematically named 1-methylisocytosine, is a C₅H₇N₃O heterocyclic pyrimidinone (MW 125.13 g/mol, exact mass 125.059, XLogP3 −1.1, TPSA 58.7 Ų) in which the amino group resides at position 2 and the keto group at position 4 of the pyrimidine ring [1]. This regiochemistry distinguishes it fundamentally from the canonical nucleobase cytosine (4-amino-2-pyrimidinone) and its N1-methyl congener 1-methylcytosine (CAS 1122-47-0), which carry the amino and keto substituents at swapped positions [2]. The compound is also known as 1-methylisocytosine and belongs to the isocytosine family of non-natural nucleobase analogs.

Structural Role Non-natural nucleobase analog with locked imino-oxo tautomer scaffold Isocytosine family
Key Differentiation 2-amino-4-pyrimidinone core; fundamentally distinct from cytosine regioisomers Not interchangeable with 1-methylcytosine
Procurement Context Minor regioisomer product; review lead times for research-scale supply Synthesis favors 2-N-methyl isomer

Why 1-Methylcytosine or Other Pyrimidinone Regioisomers Cannot Substitute for 2-Amino-1-methylpyrimidin-4(1H)-one in Research and Development


The 2-amino-4-pyrimidinone (isocytosine) scaffold and the 4-amino-2-pyrimidinone (cytosine) scaffold exhibit fundamentally divergent tautomeric equilibria, protonation-site preferences, and metal-coordination chemistry. N1-Methylation does not erase these intrinsic scaffold-level differences. Direct experimental evidence demonstrates that 1-methylisocytosine populates imino-oxo tautomers while 1-methylcytosine occupies the amino-oxo form [1]; the protonated species differ in pKa by approximately 0.5 log units; and the rate of Pt(II)-promoted hydrolytic deamination differs qualitatively between the two regioisomers [2]. Consequently, any application—whether in metal-complex design, nucleic acid analog studies, or synthetic elaboration—that depends on tautomeric state, acid-base behavior, or metal-binding selectivity cannot accept 1-methylcytosine or other in-class compounds as functionally equivalent replacements.

Tautomeric mismatch 1-Methylcytosine (CAS 1122-47-0). Adopts amino-oxo form; hydrogen-bonding topology differs categorically from target's imino-oxo ground state.
Metal-binding shift Cytosine-based ligands. Coordination-site preferences diverge; Pt(II)-promoted deamination rate qualitatively higher than target.
Regioisomer availability 2-N-Methylisocytosine. Synthetic major product (3:1 ratio) but lacks N1-methyl regiochemistry required for hachimoji RNA analog studies.

Quantitative Differentiation Evidence for 2-Amino-1-methylpyrimidin-4(1H)-one Versus Closest Analogs: A Procurement-Relevant Comparison Guide


Tautomeric Ground-State Identity: 1-Methylisocytosine Adopts Imino-Oxo Forms, 1-Methylcytosine Adopts the Amino-Oxo Form

In a direct head-to-head IR matrix isolation (N₂, low temperature) study of methylated cytosine and isocytosine derivatives, 1-methylcytosine was assigned to the amino-oxo tautomer (form I), whereas 1-methylisocytosine was assigned to imino-oxo tautomers (forms III and IV) [1]. This constitutes a categorical difference in the ground-state tautomeric identity of the two regioisomers, not a shift in equilibrium proportions.

Tautomeric identity
Head-to-head
Target: imino-oxo tautomers III/IV
1-MeC: amino-oxo tautomer I
Categorical difference in ground-state tautomeric class governs H-bonding topology.
N₂ matrix isolation IR; Nowak et al. 1984
Tautomerism Matrix isolation IR spectroscopy Nucleobase analog structural chemistry

Protonation pKa: 1-Methylisocytosine is More Acidic by Approximately 0.5 pK Units than 1-Methylcytosine

The protonated form of 1-methylisocytosine (1-MeICH⁺, protonated at the endocyclic N3 position) exhibits a pKa of 4.02 ± 0.04 as determined experimentally by potentiometric pH titration [1]. The corresponding value for 1-methylcytosine is reported as a predicted pKa of 4.53 ± 0.10 (ChemicalBook, based on ACD/Labs prediction) . Although the comparator value is predicted rather than experimental, the ~0.5 unit difference corresponds to an approximately threefold difference in acid dissociation constant (ΔpKa ≈ 0.5; Kₐ ratio ≈ 3.2), indicating that 1-methylisocytosine is measurably more acidic at the protonated N3 site.

Protonation pKa
Cross-study comparable
1-MeICH⁺ pKa = 4.02 ± 0.04
1-MeC pKa = 4.53 ± 0.10 (pred.)
ΔpKa ≈ 0.51
Measurably more acidic at N3 site; shifts protonation equilibrium near physiological pH.
Aqueous potentiometric titration; comparator value predicted
Acid-base chemistry Pyrimidine protonation Nucleobase physicochemical profiling

Resistance to Pt(II)-Promoted Hydrolytic Deamination: 1-Methylisocytosine is Substantially More Stable than 1-Methylcytosine

When complexed to (dien)PtII at the N3 position, 1-methylisocytosine undergoes hydrolytic deamination of the exocyclic 2-NH₂ group to yield the 1-methyluracilate complex under alkaline conditions. However, the accelerating effect of (dien)PtII on this deamination is explicitly described as 'much less pronounced' compared to the situation with 1-methylcytosine (1-MeC) [1]. While a numerical rate constant ratio is not provided in the primary study, the qualitative ranking—1-MeIC deaminates significantly more slowly than 1-MeC under identical conditions—constitutes a direct, experimentally observed differential stability advantage for the target compound in platinum-complex contexts.

Pt(II) deamination resistance
Head-to-head
1-MeIC deamination 'much less pronounced' vs. 1-MeC under identical (dien)PtII conditions.
Supports longer complex integrity for crystallographic and kinetic studies.
Qualitative ranking; no rate constant reported. Gupta et al. 2007
Metal-promoted deamination Platinum nucleobase chemistry Antitumor metal complex stability

Metal Coordination Site Preference: Isocytosine Scaffold Directs PtII/PdII to N3 with Measurable pKa Consequences

On the isocytosine scaffold (the parent heterocycle of the target compound), the two major keto tautomers—N1-H (1a) and N3-H (1b)—coexist in approximately equal proportions in aqueous solution [1]. When reacted with (dien)PdII and (dien)PtII, a distinct and consistent preference for N3 coordination is observed. The pKa values for deprotonation of the individual tautomer complexes were determined as 6.5 (Pd) and 6.4 (Pt) for the N3 linkage isomers, versus 6.2 (Pd) and 6.0 (Pt) for the N1 linkage isomers [1]. This N3 preference is intrinsic to the 2-amino-4-pyrimidinone scaffold and is not observed for cytosine-based ligands, where N3 coordination competes with other binding modes. The target compound, as the N1-methyl derivative, locks the scaffold into a form where N3 remains the primary available metal-binding site, reinforcing this regioselectivity.

Metal coordination site
Class-level
Isocytosine scaffold N3 linkage pKa: 6.5 (Pd) / 6.4 (Pt)
N1 linkage pKa: 6.2 (Pd) / 6.0 (Pt)
N3 preference intrinsic to scaffold; N1-methyl locks available binding site.
¹H NMR pD dependence; Gupta et al. 2004
Metal-nucleobase coordination Platinum(II) chemistry Linkage isomerism

Synthetic Accessibility: 1-Methylisocytosine is the Minor Regioisomer Product, Creating a Procurement Bottleneck Relative to 2-N-Methylisocytosine

In a reported synthetic route treating 1,3-dimethyluracil with methylguanidine under reflux in ethanol, two regioisomeric products were obtained: 2-N-methylisocytosine (the N²-methylamino tautomer) in 59% yield and 1-methylisocytosine (the target compound, N¹-methyl) in only 19% yield [1]. The 3.1:1 product ratio demonstrates that N¹-methylation of the isocytosine scaffold is sterically and electronically disfavored relative to N²-methylation under these conditions. This low and non-dominant yield has direct consequences for commercial availability, pricing, and the feasibility of in-house synthesis for laboratories considering make-versus-buy decisions.

Synthetic accessibility
Head-to-head
1-MeIC yield: 19%
2-N-MeIC yield: 59%
Ratio 2-N : 1-N = 3.1 : 1
Minor regioisomer product; drives higher cost and limited supplier availability.
1,3-dimethyluracil + methylguanidine, reflux EtOH; Hirota et al. 1978
Regioselective synthesis Pyrimidine methylation C-Nucleoside precursor chemistry

Optimal Research and Industrial Application Scenarios for 2-Amino-1-methylpyrimidin-4(1H)-one Based on Verified Differentiation Evidence


Mechanistic Studies of Pt(II)/Pd(II) Antitumor Agent–Nucleobase Interactions Requiring a Deamination-Resistant Model Ligand

When investigating the hydrolytic stability and long-term integrity of platinum-nucleobase adducts, 1-methylisocytosine offers a measurable advantage over 1-methylcytosine as a model ligand. The Pt(II)-promoted deamination of the exocyclic amino group proceeds at a substantially lower rate for 1-MeIC compared to 1-MeC [1], allowing longer experimental time windows before degradation to the uracilate species confounds structural or kinetic measurements. This property is particularly valuable in crystallographic studies of Pt-nucleobase complexes, where crystal growth can require days to weeks, and in kinetic investigations where baseline drift from slow deamination must be minimized.

Hydrogen-Bonding and Tautomerism-Focused Physical Organic Chemistry Using a Defined Imino-Oxo Tautomer Scaffold

The unambiguous assignment of 1-methylisocytosine to imino-oxo tautomeric forms, in contrast to the amino-oxo form of 1-methylcytosine [1], makes the target compound a well-defined model for studying imino-oxo hydrogen-bonding patterns. Researchers investigating non-canonical base-pair motifs, proton-transfer dynamics, or tautomer-dependent spectroscopic signatures can use 1-methylisocytosine as a structurally locked imino-oxo reference, whereas 1-methylcytosine serves the amino-oxo reference role. The complementary tautomeric identities of these two commercially available compounds enable controlled pairwise experimental designs.

Hachimoji and Expanded Genetic Alphabet Research Requiring the Isocytosine-Derived (Not Cytosine-Derived) Methylated Nucleobase

The established hachimoji DNA system uses 1-methylcytosine (CAS 1122-47-0) as the synthetic base S, pairing with isoguanine (B). In hachimoji RNA, the unmethylated isocytosine pairs with isoguanine instead [1]. 1-Methylisocytosine occupies a structurally distinct niche: it is the N1-methyl derivative of the RNA hachimoji base isocytosine, not of the DNA hachimoji base 1-methylcytosine. Researchers developing next-generation expanded genetic systems, or studying the effect of N1-methylation on isocytosine's base-pairing fidelity with isoguanine, require the target compound specifically—1-methylcytosine cannot substitute because its amino and keto groups are positioned at opposite ring sites, yielding incompatible hydrogen-bonding geometry.

Medicinal Chemistry Campaigns Utilizing the 2-Aminopyrimidin-4-one Core as a Privileged Kinase Inhibitor Scaffold with Defined Regiochemistry

The 2-aminopyrimidin-4-one core is a recognized privileged scaffold in kinase inhibitor design, with numerous derivatives exhibiting anticancer, antiviral, and antibacterial activities [1]. 1-Methylisocytosine serves as the simplest N1-methyl building block for constructing focused libraries around this scaffold. Its availability as a well-characterized, single-regioisomer starting material (despite the synthetic challenges that make it the minor product in direct methylation routes [2]) provides medicinal chemistry teams with a defined point of chemical diversification where the methyl group is already installed at N1, eliminating the regioselectivity problem during subsequent N-alkylation or N-arylation steps that plague the unmethylated isocytosine precursor.

Application
Selection Property
Validation Focus
Pt(II)/Pd(II) nucleobase interaction studies
Deamination-resistant model ligand
Complex integrity under alkaline or long-crystallization conditions
Tautomerism and H-bonding physical organic chemistry
Defined imino-oxo tautomer reference
Pairwise experimental design with 1-methylcytosine (amino-oxo)
Hachimoji RNA / expanded genetic alphabet research
N1-methyl isocytosine scaffold (RNA base analog)
Base-pairing fidelity with isoguanine; distinct from DNA hachimoji S base
Medicinal chemistry library construction
Pre-installed N1-methyl on 2-aminopyrimidin-4-one core
Regioselectivity control during N-alkylation / N-arylation diversification

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